molecular formula C16H28O B12642433 Cyclopentadecanone, 3-methylene- CAS No. 94561-99-6

Cyclopentadecanone, 3-methylene-

Cat. No.: B12642433
CAS No.: 94561-99-6
M. Wt: 236.39 g/mol
InChI Key: QBQWSIJFJSWCAE-UHFFFAOYSA-N
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Description

Cyclopentadecanone, 3-methylene- is a macrocyclic ketone that belongs to the class of macrocyclic musks. These compounds are known for their distinctive fragrance and are widely used in perfumes, cosmetics, and other scented products. Cyclopentadecanone, 3-methylene- is also of interest due to its potential biological activities, including antibiotic and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentadecanone,

Scientific Research Applications

Overview

Cyclopentadecanone, 3-methylene- (CAS Number: 541-91-3) is known for its musky odor and is primarily utilized in the fragrance industry. Its unique structural features allow it to serve as a precursor in the synthesis of various organic compounds.

Organic Chemistry

Cyclopentadecanone serves as a vital starting material for synthesizing various organic compounds. Its reactivity allows chemists to explore new pathways for creating complex molecules.

Fragrance and Flavor Industry

Due to its musky scent, cyclopentadecanone is extensively used in perfumery and flavoring agents. Its inclusion in formulations enhances the olfactory profile of products.

Biological Research

Research has indicated that cyclopentadecanone interacts with biological molecules, making it a subject of interest in pharmacological studies. Its potential effects on olfactory receptors and other biological pathways are under investigation.

Case Study 1: Fragrance Formulation

A study highlighted the use of cyclopentadecanone in developing synthetic musk fragrances. The compound's stability and olfactory characteristics make it suitable for long-lasting scent formulations.

Case Study 2: Toxicological Assessment

Research conducted on the toxicity of cyclopentadecanone revealed it does not exhibit genotoxic properties. In Ames tests, no mutagenic effects were observed at concentrations up to 5000 μg/plate, supporting its safety for use in consumer products .

Chemical Reactions Analysis

Oxidation Reactions

Cyclopentadecanone, 3-methylene- undergoes oxidation to form higher functionality compounds:

  • Chemical oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the ketone to carboxylic acids or lactones.

  • Enzymatic oxidation : While not directly studied for 3-methylene derivatives, cyclic ketones like cyclopentadecanone can form lactones via Baeyer-Villiger monooxygenase (BVMO) enzymes (e.g., CPDMO), using NADPH as a cofactor .

Reaction Type Reagents Products Reference
Chemical oxidationKMnO₄, CrO₃Carboxylic acids/lactones
Enzymatic oxidation*CPDMO enzyme, NADPHLactones

*Note: Enzymatic oxidation applies to structurally similar ketones; direct evidence for 3-methylene- derivatives is limited .

Reduction Reactions

Reduction of the ketone group yields secondary alcohols:

  • Hydride reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the carbonyl group to an alcohol.

Reaction Type Reagents Products Reference
Hydride reductionLiAlH₄, NaBH₄Secondary alcohols

Substitution Reactions

The ketone group enables nucleophilic substitution with alkyl halides or halogens:

  • Alkylation : Reaction with alkyl halides introduces new functional groups under controlled conditions.

Reaction Type Reagents Products Reference
AlkylationAlkyl halides, catalystsSubstituted ketones

Key Reaction Characteristics

Property Observation Reference
Regioselectivity Oxidation and reduction occur primarily at the ketone group due to its electrophilic nature.
Stereoselectivity Enzymatic oxidation (if applicable) may exhibit high enantioselectivity, as seen in BVMO systems .
Catalyst dependence Metal catalysts (e.g., CrO₃) or enzymes (e.g., CPDMO) are critical for reaction efficiency .

Properties

CAS No.

94561-99-6

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

3-methylidenecyclopentadecan-1-one

InChI

InChI=1S/C16H28O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h1-14H2

InChI Key

QBQWSIJFJSWCAE-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCCCCCCCCCCC(=O)C1

Origin of Product

United States

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